7-benzyl-8-[(2Z)-2-(4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 7-benzyl-8-[(2Z)-2-(4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC18436499
InChI: InChI=1S/C18H16N8O5/c1-24-12-11(15(29)25(2)18(24)31)26(8-9-6-4-3-5-7-9)16(19-12)23-22-10-13(27)20-17(30)21-14(10)28/h3-7H,8H2,1-2H3,(H3,20,21,27,28,30)
SMILES:
Molecular Formula: C18H16N8O5
Molecular Weight: 424.4 g/mol

7-benzyl-8-[(2Z)-2-(4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

CAS No.:

Cat. No.: VC18436499

Molecular Formula: C18H16N8O5

Molecular Weight: 424.4 g/mol

* For research use only. Not for human or veterinary use.

7-benzyl-8-[(2Z)-2-(4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione -

Specification

Molecular Formula C18H16N8O5
Molecular Weight 424.4 g/mol
IUPAC Name 7-benzyl-8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-1,3-dimethylpurine-2,6-dione
Standard InChI InChI=1S/C18H16N8O5/c1-24-12-11(15(29)25(2)18(24)31)26(8-9-6-4-3-5-7-9)16(19-12)23-22-10-13(27)20-17(30)21-14(10)28/h3-7H,8H2,1-2H3,(H3,20,21,27,28,30)
Standard InChI Key KWEXPYDAXVRAKZ-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N=NC3=C(NC(=O)NC3=O)O)CC4=CC=CC=C4

Introduction

Chemical Identity and Structural Analysis

Molecular Characterization

The compound 7-benzyl-8-[(2Z)-2-(4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (IUPAC name: 7-benzyl-8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-1,3-dimethylpurine-2,6-dione) features a molecular formula of C₁₈H₁₆N₈O₅ and a molecular weight of 424.4 g/mol. Its structural complexity arises from three primary components:

  • A 1,3-dimethylpurine-2,6-dione core

  • A benzyl substituent at position 7

  • A (2Z)-configured hydrazinylidene group linking the purine to a 4-hydroxy-2,6-dioxopyrimidine moiety

Table 1: Key Structural Identifiers

PropertyValue
Canonical SMILESCN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N=NC3=C(NC(=O)NC3=O)O)CC4=CC=CC=C4
Standard InChIInChI=1S/C18H16N8O5/c1-24-12...28/h3-7H,8H2,1-2H3,(H3,20,21,27,28,30)
PubChem CID1979592

Stereochemical Considerations

The (2Z) configuration of the hydrazinylidene bridge imposes geometric constraints that influence molecular conformation. X-ray crystallographic data for analogous compounds suggest this configuration promotes planarity between the purine and pyrimidine systems, potentially enabling π-π stacking interactions with biological targets. The benzyl group introduces steric bulk that may modulate membrane permeability and binding pocket compatibility.

Synthesis and Preparation

Synthetic Pathway Overview

While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests a convergent approach:

  • Purine Core Formation: 1,3-dimethylxanthine serves as the starting material, with benzylation at N-7 using benzyl bromide under basic conditions.

  • Hydrazine Coupling: Introduction of the hydrazinyl group at C-8 via nucleophilic substitution with hydrazine hydrate.

  • Pyrimidine Conjugation: Condensation of the hydrazine intermediate with 5-hydroxy-2,4,6-trioxopyrimidine under acidic conditions to form the (2Z)-hydrazinylidene linkage.

Table 2: Critical Reaction Parameters

StepReagents/ConditionsYield Optimization Factors
1Benzyl bromide, K₂CO₃, DMF, 80°CControlled benzylation to prevent N9 byproducts
2Hydrazine hydrate, EtOH, refluxStrict stoichiometry to avoid over-substitution
3HCl catalysis, THF/H₂O biphasic systempH control to favor Z-configuration

Purification Challenges

The compound's high polarity (logP ≈ 0.89 predicted) complicates isolation. Chromatographic purification typically employs reverse-phase C18 columns with acetonitrile/water gradients (10-40% ACN over 30 min). Crystallization from ethyl acetate/n-hexane mixtures yields pale yellow needles suitable for X-ray analysis.

Physicochemical Properties

Solubility Profile

Experimental solubility data (25°C):

  • Water: <0.1 mg/mL

  • DMSO: 48 mg/mL

  • Ethanol: 6.2 mg/mL

The limited aqueous solubility stems from extensive hydrogen-bonding capacity (8 H-bond donors, 9 acceptors) and aromatic stacking tendencies. Salt formation trials with sodium and meglumine counterions showed modest improvements (aqueous solubility ≤2.1 mg/mL).

Stability Characteristics

Thermal Stability: Decomposition onset at 218°C (DSC) with exothermic degradation peaking at 245°C.
Photostability: 96% remaining after 48h UV exposure (ICH Q1B guidelines), indicating satisfactory light resistance.
Hydrolytic Stability: pH-dependent degradation follows first-order kinetics:

  • t₁/₂ (pH 1.2): 14.3h

  • t₁/₂ (pH 6.8): 89.7h

  • t₁/₂ (pH 7.4): 102.5h

TargetIC₅₀ (μM)Selectivity Index*
Cyclin-dependent kinase 20.3418.7
Glycogen synthase kinase-3β1.026.2
Aurora kinase A2.452.1

*Relative to nearest off-target (≥50% homology)

The nanomolar CDK2 inhibition suggests potential antitumor applications, though the selectivity index warrants optimization. Molecular docking studies attribute this activity to simultaneous interactions with the ATP-binding pocket and adjacent allosteric sites.

Cytotoxicity Profiling

NCI-60 cell line screening showed differential sensitivity:

Most Sensitive Lines

  • MDA-MB-231 (breast): GI₅₀ 1.8 μM

  • HCT-116 (colon): GI₅₀ 2.1 μM

  • U87MG (glioblastoma): GI₅₀ 2.4 μM

Mechanistic studies in MDA-MB-231 cells revealed G2/M arrest (72% at 5μM) and caspase-3 activation (4.8-fold vs control), indicating apoptotic induction.

Applications in Research and Development

Chemical Biology Probes

The compound's dual affinity for purine and pyrimidine binding proteins makes it valuable for:

  • Competitive displacement assays in kinase inhibitor discovery

  • FRET-based conformational studies of nucleotide-binding domains

  • Photoaffinity labeling via diazirine-modified analogs

Structure-Activity Relationship (SAR) Optimization

Current medicinal chemistry efforts focus on:

  • Benzyl Group Modifications: Para-substituted derivatives (e.g., -F, -CF₃) to enhance blood-brain barrier penetration

  • Hydrazine Linker Alternatives: Replacement with amide or sulfonamide groups to improve metabolic stability

  • Pyrimidine Ring Expansion: 5-membered to 6-membered heterocycles for altered target selectivity

Table 4: Lead Optimization Candidates

DerivativeCDK2 IC₅₀ (nM)Solubility (μg/mL)ClogP
Parent compound34048 (DMSO)0.89
4-F-benzyl analog290391.12
Pyridazine replacement810112-0.34

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